

UNC569 Solubility and Stock Solution Preparation

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Compound Focus: unc569

Cat. No.: S548424

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Parameter	Details and Values
Molecular Weight	396.50 g/mol [1]
Solubility in DMSO	31.25 mg/mL (78.81 mM) [1]
Recommended Stock Concentration	10-25 mg/mL in DMSO [1]
Storage Conditions (Stock Solution)	-80°C for 6 months; -20°C for 1 month [1]
Reconstitution Note	Solution should be prepared freshly and used on the same day for in vivo studies [1]

Experimental Protocols

In Vitro Cell-Based Assays

Inhibition of Mer Phosphorylation and Downstream Signaling [2]

- **Cell Lines:** Human leukemia cell lines (e.g., 697 B-ALL, Jurkat T-ALL) and atypical teratoid/rhabdoid tumor (ATRT) cell lines (e.g., BT12).
- **Culture Conditions:** Grow cells in RPMI-1640 medium supplemented with 10-15% FBS at 37°C and 5% CO₂.
- **Treatment Protocol:**
 - Prepare a working concentration of **UNC569** (e.g., 1 µM) from DMSO stock in culture medium. The final DMSO concentration should be equal in all treatment groups (typically ≤0.1%).
 - Pre-incubate cells with **UNC569** for 1 to 1.5 hours [2].
 - To stabilize phosphorylated proteins, treat cells with 0.12 mM pervanadate for 3 minutes [2].
 - Lyse cells and perform immunoprecipitation for Mer.
 - Analyze phospho-Mer and total Mer levels by western blot. Downstream signaling can be assessed by probing for phospho- and total ERK1/2 and AKT.

Apoptosis Analysis [2] [1]

- **Treatment Protocol:**
 - Treat cells (e.g., 697 and Jurkat) with a concentration range of **UNC569** (e.g., 0.4-2 µM) for 24 hours [1].
 - Analyze apoptosis using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by detecting apoptosis markers like cleaved Caspase-3 and cleaved PARP via western blot [2].

In Vivo Study Protocol

Zebrafish T-ALL Model [2] [1]

- **Animal Model:** MYC transgenic zebrafish with T-ALL.
- **Dosing Formulation:** **UNC569** is dissolved in the tank water [2] [1].
- **Treatment Protocol:**
 - Immerse leukemic zebrafish in a 4 µM solution of **UNC569** [2] [1].
 - Conduct continuous treatment for 2 weeks [2].
 - Quantify tumor burden by measuring the distribution of fluorescently labeled lymphoblasts. Treatment with **UNC569** induced a **>50% reduction in tumor burden** compared to vehicle-treated controls [2].

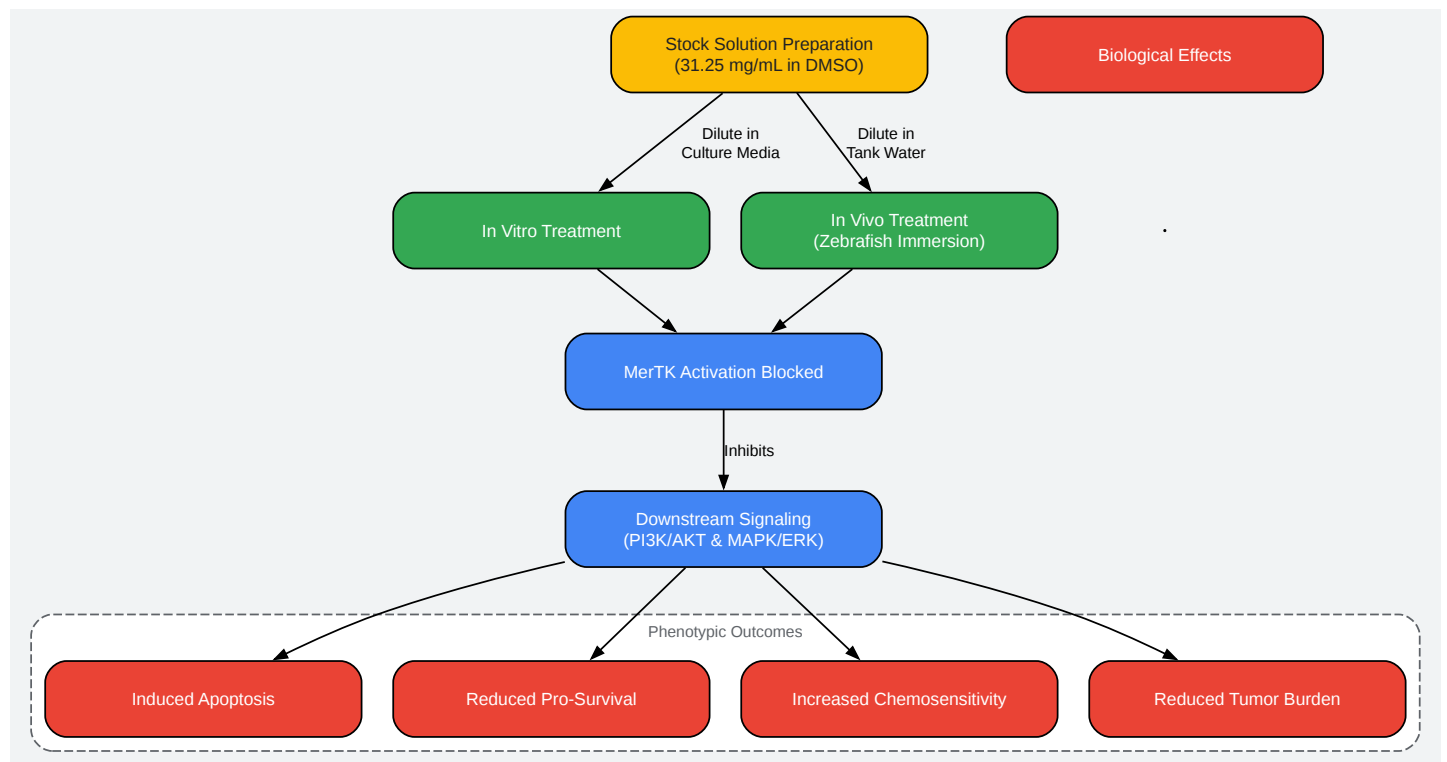
Mouse Xenograft Models (for reference) [3]

While the searched results do not provide a specific in vivo protocol for **UNC569** in mice, they note that its analog, UNC2025, was administered orally at 3 mg/kg in xenograft models [3] [4]. For **UNC569** itself, one

source mentions it has good oral bioavailability (57%) in mice, but a specific dosing protocol was not found in the current search [1].

Biological Workflow and Signaling Pathway

The following diagram illustrates the typical experimental workflow and the key signaling pathways modulated by **UNC569**, based on the described protocols.



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Critical Notes for Experimental Success

- **Fresh Preparation:** For in vivo studies, it is recommended to prepare the working solution freshly and use it on the same day to ensure compound stability and activity [1].
- **DMSO Control:** Always include a vehicle control group treated with the same concentration of DMSO used in the experiments.
- **Cellular IC50:** Note that the cellular IC50 for **UNC569** inhibition of Mer phosphorylation is 141 nM in 697 cells and 193 nM in Jurkat cells [1]. This is significantly higher than the biochemical IC50 (2.9 nM) and should guide concentration selection for cell-based assays [2] [1].

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References

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